molecular formula C11H17ClO2 B14441356 Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate CAS No. 74514-26-4

Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate

Cat. No.: B14441356
CAS No.: 74514-26-4
M. Wt: 216.70 g/mol
InChI Key: ZDNYLGIZFSCGBX-UHFFFAOYSA-N
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Description

Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate is an organic compound with the molecular formula C11H17ClO2 It is a methyl ester derivative characterized by the presence of a chloro group, a methyl group, and a methylene group on an octenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation and ensure complete conversion. The synthetic route may involve the following steps:

    Preparation of the Carboxylic Acid: The starting material, 6-chloro-7-methyl-3-methylideneoct-7-enoic acid, can be synthesized through a series of reactions involving halogenation, alkylation, and dehydrohalogenation.

    Esterification: The carboxylic acid is then reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the methylene group can participate in addition reactions with electrophiles such as halogens, hydrogen halides, and peroxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Addition: Halogens (e.g., bromine) in non-polar solvents or hydrogen halides in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted derivatives such as amines or ethers.

    Addition: Formation of dihalides or halohydrins.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate involves its interaction with molecular targets such as enzymes or receptors. The chloro and methylene groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Octenoic acid, 6-chloro-7-methyl-3-methylene-, methyl ester
  • 6-chloro-7-methyl-3,4-dihydro-2H-chromen-4-amine
  • 1H-Pyrrolo[3,2-c]pyridine, 6-chloro-7-Methyl-

Uniqueness

Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

74514-26-4

Molecular Formula

C11H17ClO2

Molecular Weight

216.70 g/mol

IUPAC Name

methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate

InChI

InChI=1S/C11H17ClO2/c1-8(2)10(12)6-5-9(3)7-11(13)14-4/h10H,1,3,5-7H2,2,4H3

InChI Key

ZDNYLGIZFSCGBX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CCC(=C)CC(=O)OC)Cl

Origin of Product

United States

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